5-(Phenanthren-9-yl)thiazole
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Overview
Description
5-(Phenanthren-9-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a phenanthrene moiety. Thiazoles are known for their diverse biological activities and are integral to many pharmacologically active compounds . The phenanthrene unit, a polycyclic aromatic hydrocarbon, adds to the compound’s structural complexity and potential biological activity.
Preparation Methods
The synthesis of 5-(Phenanthren-9-yl)thiazole typically involves the condensation of phenanthrene derivatives with thioamides or thiourea under specific conditions. One common method includes the reaction of 9-bromophenanthrene with thiourea in the presence of a base such as potassium carbonate, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(Phenanthren-9-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions include various substituted thiazoles and phenanthrene derivatives.
Scientific Research Applications
5-(Phenanthren-9-yl)thiazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-(Phenanthren-9-yl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit certain kinases or proteases, leading to anticancer effects by inducing apoptosis or cell cycle arrest . The phenanthrene moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
5-(Phenanthren-9-yl)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug used in HIV treatment.
Tiazofurin: An antineoplastic agent used in cancer therapy.
What sets this compound apart is its unique combination of the phenanthrene and thiazole rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H11NS |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5-phenanthren-9-yl-1,3-thiazole |
InChI |
InChI=1S/C17H11NS/c1-2-6-13-12(5-1)9-16(17-10-18-11-19-17)15-8-4-3-7-14(13)15/h1-11H |
InChI Key |
USROEOBIZZLHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CN=CS4 |
Origin of Product |
United States |
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